N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide
Descripción
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-13-4-2-1-3-12(13)10-18-16(22)14-9-15(20-11-19-14)21-5-7-23-8-6-21/h1-4,9,11H,5-8,10H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBWKDUTCLEMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.
Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is attached through a nucleophilic aromatic substitution reaction, where the chlorine atom on the benzyl group acts as a leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The pyrimidine core undergoes nucleophilic substitution at electron-deficient positions (e.g., C2/C6), facilitated by the electron-withdrawing effects of the carboxamide and morpholine groups.
Key Observations :
-
Substitution occurs preferentially at C6 over C2 due to steric hindrance from the N-(2-chlorobenzyl) group.
-
Electron-rich amines (e.g., piperidine) exhibit higher reactivity than aromatic amines .
Amide Hydrolysis
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Product | Reaction Time | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 24h | 4-Carboxy-6-morpholinopyrimidine | 24h | 82% | |
| NaOH (aq), EtOH, 60°C, 8h | Sodium 4-carboxylate salt | 8h | 68% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, while basic conditions deprotonate the nucleophilic hydroxide ion.
Cross-Coupling Reactions
The chlorobenzyl group participates in palladium-catalyzed cross-coupling reactions.
Limitations :
Oxidation Reactions
The morpholine ring undergoes oxidation under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C, 2h | Morpholine N-oxide | Selective N-oxidation | |
| H<sub>2</sub>O<sub>2</sub>/AcOH | 60°C, 6h | Ring-opened dicarboxamide | Over-oxidation observed |
Functionalization at the Chlorobenzyl Group
The 2-chlorobenzyl substituent can be modified via SN2 displacement or metal-halogen exchange.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Grignard Addition | MeMgBr, THF, −78°C | Benzyl-magnesium adduct | 58% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Biaryl ether derivative | 44% |
Thermal Stability and Side Reactions
Decomposition pathways were observed under harsh conditions:
| Condition | Observation | Implication | Source |
|---|---|---|---|
| >200°C (neat) | Pyrolysis to chlorobenzene and CO<sub>2</sub> | Limits high-temperature applications | |
| Prolonged basic hydrolysis | Cleavage of morpholine ring | Requires controlled reaction times |
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| Pyrimidine C6 | High | S<sub>N</sub>Ar, Cross-coupling |
| Chlorobenzyl Cl | Moderate | Grignard, Ullmann coupling |
| Amide carbonyl | Low | Hydrolysis (requires strong acid/base) |
Aplicaciones Científicas De Investigación
Chemistry
N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic transformations, enabling the development of new compounds with tailored properties.
Biology
The compound has been extensively studied for its biological activities , particularly as an enzyme inhibitor. It has shown potential in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism, which has implications for treating metabolic disorders and pain management .
Medicine
Research indicates that this compound may possess therapeutic properties , including:
- Anti-inflammatory Effects : By modulating lipid signaling pathways, it may reduce inflammation.
- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Anticancer Activity
A study assessed the anticancer potential of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic activity, leading to cell death via apoptosis. The mechanism involved the inhibition of key signaling pathways associated with tumor growth .
Case Study 2: Enzyme Inhibition
Research focusing on the inhibition of NAPE-PLD demonstrated that modifications to the morpholine and benzyl groups significantly enhanced the compound's inhibitory potency. Structure-activity relationship (SAR) studies revealed that specific substitutions could lead to improved efficacy against lipid-mediated signaling disorders .
Data Tables
| Application Area | Specific Uses | Findings |
|---|---|---|
| Chemistry | Building blocks for complex molecules | Enables synthesis of derivatives with varied biological activities |
| Biology | Enzyme inhibition (NAPE-PLD) | Modulates lipid metabolism; potential in pain management |
| Medicine | Anti-inflammatory and anticancer properties | Significant cytotoxic effects observed in cancer cell lines |
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway. This inhibition can lead to therapeutic effects, particularly in diseases where the target enzyme plays a crucial role.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The pyrimidine core distinguishes the target compound from analogs with benzimidazole, sulfonamide, or quinoline backbones (Table 1).
Table 1: Comparison of Core Structures and Substituents
Key Observations:
- Pyrimidine vs.
- Morpholino vs. Sulfonamide: The morpholino group in the target compound likely improves aqueous solubility compared to the sulfonamide group in compound 6k, which may enhance membrane permeability but reduce metabolic stability .
Substituent Effects
The 2-chlorobenzyl group is a shared feature across multiple compounds, but its positioning and electronic effects vary:
- Target Compound : The 2-chlorine on the benzyl group may induce steric and electronic effects that favor binding to hydrophobic pockets.
- Patent Quinoline Derivatives: Chlorobenzyl氧 groups in these compounds suggest enhanced electron-withdrawing effects, which could influence quinoline ring reactivity .
Actividad Biológica
N-(2-Chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a pyrimidine core substituted with a morpholine group and a 2-chlorobenzyl moiety, which are critical for its biological activity.
This compound has been identified as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids. The inhibition of NAPE-PLD leads to decreased levels of N-acylethanolamines (NAEs), which are implicated in various physiological processes such as pain, stress response, and metabolic regulation .
Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to explore the relationship between the chemical structure of pyrimidine-4-carboxamides and their inhibitory potency against NAPE-PLD. Key findings include:
- Substituent Variation: Modifications at the R1 position (e.g., cyclopropylmethylamide) combined with specific R2 and R3 substituents significantly influence inhibitory potency. For instance, the combination of (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine produced a compound with an IC50 value of 72 nM, indicating a tenfold increase in activity compared to less optimized variants .
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | IC50 (nM) |
|---|---|---|---|---|
| 1 | Cyclopropylmethylamide | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 72 |
| 2 | Other variants | Variants | Variants | Higher than 720 |
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For example, compounds from this class have shown significant antiproliferative effects against various cancer cell lines, including prostate cancer models. In one study, a related compound exhibited an IC50 value of 137 nM against LNCaP cells, indicating potent inhibition of Akt signaling pathways crucial for cancer cell proliferation .
In Vivo Studies
In vivo evaluations have reported that these compounds can effectively inhibit tumor growth in xenograft models. For instance, daily administration of a related pyrimidine derivative at a dose of 200 mg/kg resulted in notable reductions in tumor size in PC3 prostate cancer xenografts .
Q & A
Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling the pyrimidine core with morpholine and subsequent chlorobenzyl substitution. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous dichloromethane (DCM) under nitrogen atmosphere to minimize hydrolysis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while lower temperatures (0–5°C) reduce side reactions during nucleophilic substitutions .
- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure using H/C NMR and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?
Methodological Answer:
- NMR spectroscopy : Use H NMR (400 MHz, DMSO-d6) to verify aromatic protons (δ 7.2–8.1 ppm for chlorobenzyl) and morpholine protons (δ 3.5–3.7 ppm). C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons .
- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 363.1) .
- X-ray crystallography : For absolute configuration, grow single crystals via slow evaporation (ethanol/water mix). Refine structures using SHELXL (twinned data handled with TWIN/BASF commands) .
Q. What initial biological screening strategies are recommended to assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Enzyme assays : Test against PI3Kδ (or related kinases) using ADP-Glo™ assays. Use 10-dose IC curves (1 nM–10 µM) with staurosporine as a positive control .
- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., K562 leukemia) via MTT assays. Include controls for cytotoxicity (e.g., fibroblasts) to assess selectivity .
- Docking studies : Perform in silico docking (AutoDock Vina) using PI3Kδ crystal structures (PDB: 2WXR) to predict binding modes. Focus on morpholine-chlorobenzyl interactions with hinge regions .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic inhibition data for this compound across different assay conditions?
Methodological Answer:
- Assay standardization : Compare results under uniform conditions (e.g., ATP concentration, pH 7.4, 1 mM Mg). Use internal controls (e.g., known inhibitors) to normalize variability .
- Orthogonal validation : Confirm inhibition via SPR (surface plasmon resonance) to measure direct binding kinetics (ka/kd). Discrepancies between biochemical and cellular data may reflect off-target effects or membrane permeability issues .
- Statistical analysis : Apply ANOVA to identify significant differences between replicates. Use tools like GraphPad Prism to model dose-response curves and calculate 95% confidence intervals .
Q. What advanced crystallographic strategies are employed to determine the 3D structure when traditional methods fail?
Methodological Answer:
- High-resolution data : Collect synchrotron data (λ = 0.9 Å) to resolve weak diffraction. For twinned crystals, apply merohedral twin refinement in SHELXL using HKLF5 format .
- Density modification : Use PHENIX AutoBuild for poor-quality maps. For disordered morpholine rings, apply TLS (Translation-Libration-Screw) refinement to model anisotropic motion .
- Validation tools : Check geometry with MolProbity and validate hydrogen bonding with PLATON. Publish CIF files with deposited structures (e.g., CCDC) .
Q. How does the electronic configuration of the morpholine and chlorobenzyl groups influence binding affinity in molecular docking studies?
Methodological Answer:
- Quantum mechanical calculations : Perform DFT (B3LYP/6-31G*) to map electrostatic potentials. The morpholine oxygen’s lone pairs form hydrogen bonds with kinase hinge residues (e.g., Val882 in PI3Kδ), while the chlorobenzyl group engages in π-π stacking (e.g., Tyr867) .
- SAR studies : Synthesize analogs with electron-withdrawing groups (e.g., -CF3) on the benzyl ring. Compare docking scores (Glide SP) and IC values to correlate electronic effects with activity .
- MD simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-protein interactions. Calculate binding free energy (MM-PBSA) to quantify contributions from specific substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
